molecular formula C17H17NO3 B100620 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one CAS No. 17854-57-8

4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one

Cat. No. B100620
CAS RN: 17854-57-8
M. Wt: 283.32 g/mol
InChI Key: QVNSEBXRCVOBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one, also known as DMMC or DMAPK, is a fluorescent dye that is widely used in scientific research applications. It is a xanthene dye, which means that it has a xanthene backbone with a dimethylamino group and a methoxy group attached to it. The dye is highly fluorescent and has a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves the interaction of the dye with biological molecules such as proteins and nucleic acids. The dye has a high affinity for these molecules and binds to them, causing them to fluoresce. The fluorescence of the dye can be used to monitor the localization, movement, and interactions of these molecules in living cells and tissues.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. The dye is non-toxic and does not interfere with cellular processes or cause any adverse effects on cells or tissues.

Advantages and Limitations for Lab Experiments

4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several advantages as a fluorescent probe for scientific research. It is highly fluorescent and has a high quantum yield, which means that it produces a strong and stable signal. The dye is also highly specific and can be used to label specific biomolecules in complex biological systems. However, the dye has some limitations as well. It is sensitive to pH and can be quenched by acidic conditions. The dye is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in complex biological systems. The dye could also be used in the development of new imaging techniques for the visualization of biological processes in living organisms. Additionally, the synthesis of new derivatives of this compound could lead to the development of more specific and sensitive fluorescent probes for scientific research.

Synthesis Methods

The synthesis of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves the reaction of 4-bromo-3-methoxybenzaldehyde with dimethylamine to form the intermediate 4-(dimethylamino)methyl-3-methoxybenzaldehyde. This intermediate is then reacted with 2-hydroxy-1,3-dimethylimidazolidine to form the final product, this compound.

Scientific Research Applications

4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is widely used as a fluorescent probe in various fields of scientific research. It is commonly used in biochemistry, cell biology, and molecular biology to label proteins, nucleic acids, and other biomolecules. The dye is also used in fluorescence microscopy and flow cytometry to visualize and quantify biological processes.

properties

CAS RN

17854-57-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one

InChI

InChI=1S/C17H17NO3/c1-18(2)10-13-14(20-3)9-8-12-16(19)11-6-4-5-7-15(11)21-17(12)13/h4-9H,10H2,1-3H3

InChI Key

QVNSEBXRCVOBNX-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC

synonyms

4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one

Origin of Product

United States

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